molecular formula C15H13N5O B12734314 Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)- CAS No. 126884-00-2

Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)-

Cat. No.: B12734314
CAS No.: 126884-00-2
M. Wt: 279.30 g/mol
InChI Key: UEKVWVGTQHAXAE-UHFFFAOYSA-N
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Description

8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system that includes pyridine, triazole, and quinazoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted pyridines and triazoles, which are then fused together under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Exploring its potential as a therapeutic agent for treating diseases, such as cancer or infectious diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials, catalysts, or sensors.

Mechanism of Action

The mechanism of action of 8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of a particular enzyme, thereby disrupting a metabolic pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one include other heterocyclic compounds with fused ring systems, such as:

    Pyridoquinazolines: Compounds with fused pyridine and quinazoline rings.

    Triazoloquinazolines: Compounds with fused triazole and quinazoline rings.

Uniqueness

What sets 8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one apart is its specific combination of ring systems and substituents, which confer unique chemical and biological properties

Properties

CAS No.

126884-00-2

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

6-propan-2-yl-2,8,13,14,15-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),2,4,6,10,12,15-heptaen-9-one

InChI

InChI=1S/C15H13N5O/c1-8(2)9-3-4-14-16-11-6-13-12(17-19-18-13)5-10(11)15(21)20(14)7-9/h3-8H,1-2H3,(H,17,18,19)

InChI Key

UEKVWVGTQHAXAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C(=NC3=CC4=NNN=C4C=C3C2=O)C=C1

Origin of Product

United States

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